molecular formula C10H9ClO B6609739 7-(chloromethyl)-3-methyl-1-benzofuran CAS No. 2866317-13-5

7-(chloromethyl)-3-methyl-1-benzofuran

Cat. No.: B6609739
CAS No.: 2866317-13-5
M. Wt: 180.63 g/mol
InChI Key: LMDYHKPZPPTCSB-UHFFFAOYSA-N
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Description

7-(chloromethyl)-3-methyl-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-3-methyl-1-benzofuran can be achieved through several methods. One common approach involves the chloromethylation of 3-methyl-1-benzofuran. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 25°C, to ensure high yields and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly catalysts and solvents is also a focus to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzofuran-7-carboxylic acid derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield 7-methyl-3-methyl-1-benzofuran.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofurans, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

7-(chloromethyl)-3-methyl-1-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-3-methyl-1-benzofuran involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzofuran ring system can also interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 7-(bromomethyl)-3-methyl-1-benzofuran
  • 7-(iodomethyl)-3-methyl-1-benzofuran
  • 7-(hydroxymethyl)-3-methyl-1-benzofuran

Uniqueness

7-(chloromethyl)-3-methyl-1-benzofuran is unique due to its specific reactivity profile. The chloromethyl group provides a balance between reactivity and stability, making it suitable for various synthetic applications. In comparison, bromomethyl and iodomethyl derivatives are more reactive but less stable, while the hydroxymethyl derivative is less reactive but more stable .

Properties

IUPAC Name

7-(chloromethyl)-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDYHKPZPPTCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C=CC=C12)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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